![molecular formula C21H15N3O3S B2624406 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide CAS No. 313529-36-1](/img/structure/B2624406.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Descripción general
Descripción
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and drugs . It consists of a benzene ring fused to a thiazole ring, which contains a nitrogen and a sulfur atom . The presence of the benzothiazole moiety can confer various properties to a compound, depending on its other substituents .
Synthesis Analysis
Benzothiazoles can be synthesized through several methods . One common method involves the condensation of 2-aminothiophenol with aldehydes in DMF, which provides 2-substituted benzothiazoles . Another method uses a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis
The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The exact structure of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide” would depend on the positions of the substituents on these rings.Chemical Reactions Analysis
The chemical reactions involving benzothiazoles can vary widely depending on their substituents . They can undergo reactions typical of aromatic compounds, such as electrophilic substitution, as well as reactions involving the nitrogen and sulfur atoms in the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure . These could include its solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación
Medicinal Chemistry
Application Summary
This compound has been explored for its potential as an anti-tubercular agent. The benzothiazole moiety is known for its antimicrobial properties, and modifications to this core structure have led to the development of compounds with enhanced activity against Mycobacterium tuberculosis .
Methods of Application
Synthetic pathways such as diazo-coupling, Knoevenagel condensation, and microwave irradiation have been employed to create benzothiazole derivatives. Molecular docking studies are conducted to evaluate the interaction of these compounds with the target enzyme DprE1 .
Results
Newly synthesized benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs. The inhibitory concentrations and structure-activity relationships of these compounds have been thoroughly investigated .
Chemistry
Application Summary
In the field of chemistry, the compound is utilized in synthetic pathways to create benzothiazole derivatives with potential pharmacological activities .
Methods of Application
Various synthetic methods, including one-pot multicomponent reactions and molecular hybridization techniques, are applied to achieve the synthesis of these derivatives .
Results
The resulting compounds are analyzed for their chemical structure and potential biological activity, with a focus on their mechanism of action against various pathogens .
Biology
Application Summary
Benzothiazole derivatives, including those related to the compound , are studied for their antimicrobial properties against a range of bacteria and fungi .
Methods of Application
Serial plate dilution methods are used to assess the antimicrobial efficacy of these compounds .
Results
The derivatives have demonstrated significant antimicrobial activity against gram-positive and gram-negative bacteria, as well as various fungi .
Pharmacology
Application Summary
The compound’s derivatives are being evaluated for their anti-inflammatory and anti-tubercular activities, which are crucial in the development of new therapeutic agents .
Methods of Application
Pharmacological evaluations involve in vitro and in vivo studies to determine the efficacy and safety profile of these derivatives .
Results
The studies have yielded promising results, indicating the potential of these compounds in treating inflammatory conditions and tuberculosis .
Biochemistry
Application Summary
In biochemistry, the focus is on understanding the interaction of benzothiazole derivatives with biological molecules and their role in inhibiting enzymatic activity .
Methods of Application
Techniques like enzyme assays and molecular docking are used to study these interactions and the biochemical pathways involved .
Results
The derivatives have shown to inhibit specific enzymes, which could lead to the development of new drugs targeting those enzymes .
Materials Science
Application Summary
Benzothiazole compounds are investigated for their applications in materials science, particularly in the creation of new materials with desirable electronic and photonic properties .
Methods of Application
Synthetic chemistry techniques are used to incorporate benzothiazole structures into materials, aiming to enhance their performance in various applications .
Results
These materials have shown potential in areas such as fluorescence, imaging, and as components in electronic devices .
This analysis provides a snapshot of the diverse applications of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide” and its derivatives across different scientific disciplines, highlighting the compound’s versatility and potential in research and development.
Anti-inflammatory and Analgesic Research
Application Summary
Derivatives of benzothiazole, including those structurally related to the compound , have been evaluated for their anti-inflammatory and analgesic properties. These studies are significant for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) .
Methods of Application
The compounds are tested using experimental models such as carrageenan-induced paw edema in rats to assess anti-inflammatory activity and hot plate or tail flick tests for analgesic effects .
Results
Some derivatives have shown significant anti-inflammatory and analgesic activities with lower ulcerogenic and gastrointestinal irritation compared to standard NSAIDs .
Antimicrobial Activity
Application Summary
Benzothiazole derivatives are investigated for their broad-spectrum antimicrobial activity, which includes antibacterial, antifungal, and antiviral properties .
Methods of Application
Microbial cultures are exposed to various concentrations of the compounds to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) .
Results
The compounds exhibit potent antimicrobial activity, with some showing selectivity towards certain strains of bacteria or fungi .
Cancer Research
Application Summary
The benzothiazole nucleus is a key feature in compounds with potential anticancer activity. Researchers are exploring the cytotoxic effects of these compounds against various cancer cell lines .
Methods of Application
Cell viability assays, such as MTT or trypan blue exclusion tests, are used to determine the cytotoxicity of benzothiazole derivatives .
Results
Certain derivatives have demonstrated selective cytotoxicity against tumorigenic cell lines, suggesting their potential as anticancer agents .
Neurological Disorders
Application Summary
Benzothiazole derivatives are being studied for their potential therapeutic effects in neurological disorders such as Parkinson’s disease and Alzheimer’s .
Methods of Application
In vitro assays using neuronal cell lines and in vivo models like rodent behavior tests are employed to evaluate the neuroprotective effects of these compounds .
Results
Some derivatives have shown promising results in modulating neurological pathways and providing neuroprotection .
Metabolic Disorders
Application Summary
Compounds with the benzothiazole moiety are researched for their potential in treating metabolic disorders like diabetes and obesity .
Methods of Application
In vivo studies involving animal models of diabetes and obesity are conducted to assess the therapeutic efficacy of these compounds .
Results
Derivatives have exhibited hypoglycemic and anti-obesity activities, indicating their potential use in managing metabolic disorders .
Material Chemistry
Application Summary
Benzothiazole structures are incorporated into materials to enhance their electronic and photonic properties, finding applications in OLEDs and as fluorescent probes .
Methods of Application
Advanced synthetic chemistry techniques are used to integrate benzothiazole derivatives into new materials .
Results
These materials have shown improved performance in electronic devices and as components in imaging technologies .
These additional applications further illustrate the versatility of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide” and its derivatives in advancing scientific research across multiple disciplines.
Antiviral Research
Application Summary
Benzothiazole derivatives have been studied for their potential antiviral activities, including the treatment of rotavirus infections .
Methods of Application
In vitro assays using virus-infected cell cultures are conducted to assess the antiviral efficacy of these compounds .
Results
Some derivatives have shown promising results in inhibiting viral replication, indicating their potential as antiviral agents .
Nuclear Receptor Disorders
Application Summary
Compounds with benzothiazole structures have been evaluated as therapeutic agents for disorders associated with nuclear hormone receptors .
Methods of Application
These compounds are tested in cell-based assays to determine their ability to modulate nuclear receptor activity .
Results
Derivatives have demonstrated potential in treating conditions related to nuclear hormone receptor dysfunctions .
Anti-Parkinson’s Research
Application Summary
Benzothiazole derivatives are being investigated for their anti-Parkinson’s properties, which could offer new avenues for treatment .
Methods of Application
Neuroprotective effects are evaluated using in vitro dopaminergic cell models and in vivo animal models of Parkinson’s disease .
Results
Certain derivatives have shown neuroprotective effects, suggesting their utility in managing Parkinson’s disease symptoms .
Anti-Diabetic Activity
Application Summary
The benzothiazole nucleus is being explored for its hypoglycemic activity, with potential applications in diabetes management .
Methods of Application
Animal models of diabetes are used to test the efficacy of these compounds in lowering blood glucose levels .
Results
Some benzothiazole derivatives have exhibited significant hypoglycemic effects, making them candidates for anti-diabetic drugs .
Anti-Cancer Research
Application Summary
Benzothiazole derivatives are known for their selective cytotoxicity against tumorigenic cell lines, making them interesting for cancer research .
Methods of Application
Cytotoxicity assays, such as MTT, are used to evaluate the anti-cancer potential of these compounds .
Results
Derivatives have shown selective toxicity towards cancer cells, which could lead to the development of new anticancer therapies .
Fluorescent Probes and Imaging
Application Summary
Benzothiazole compounds are utilized in the development of fluorescent probes for analyte detection and imaging applications .
Methods of Application
Synthetic chemistry is employed to create fluorescent benzothiazole derivatives that can be used as probes .
Results
These compounds have been successful in enhancing imaging techniques and detecting specific biological or chemical analytes .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-13-6-11-17-19(12-13)28-21(23-17)14-7-9-15(10-8-14)22-20(25)16-4-2-3-5-18(16)24(26)27/h2-12H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWLEIWLTJIRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



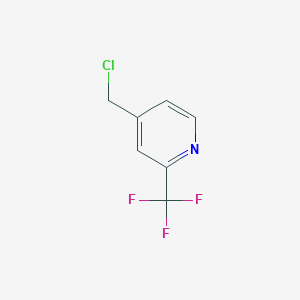
![1-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2624324.png)
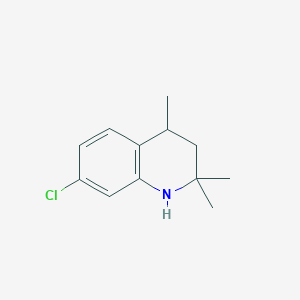
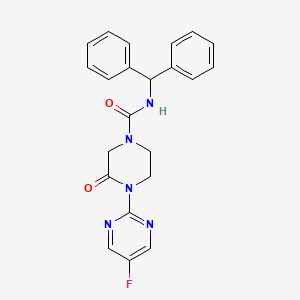
![4-[[(Z)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2624327.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide](/img/structure/B2624333.png)
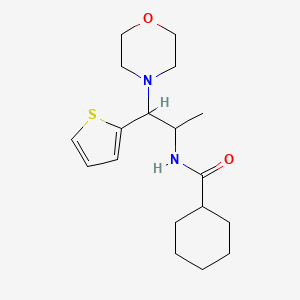
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2624338.png)
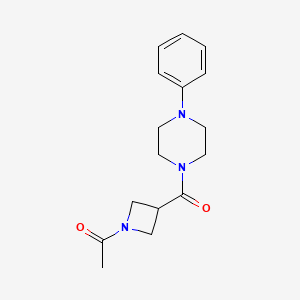
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624342.png)
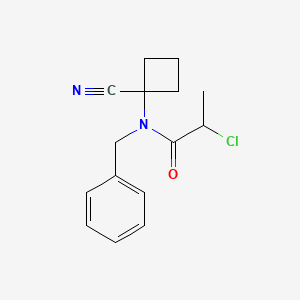
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2624344.png)
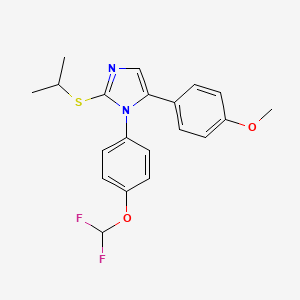
![5-Chloro-6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2624346.png)